3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide
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Overview
Description
3-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide is a complex organic compound featuring a fluorine atom, an indole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Fluoroalkanes.
Substitution: Amides or amines.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The indole moiety is known for its biological activity, and this compound can be used in studies related to cell biology and biochemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
3-Fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a different substituent on the indole ring.
3-Fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide: Contains a morpholine ring instead of the pyridine ring.
Uniqueness: The presence of the fluorine atom and the specific arrangement of the indole and pyridine rings make this compound unique compared to similar structures. These features can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of 3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-8-14(18)16(21-9-11)17(22)19-7-6-12-10-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSHCFQNPZPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CNC3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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